molecular formula C9H11NO3 B2641153 Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate CAS No. 1669439-28-4

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate

Cat. No.: B2641153
CAS No.: 1669439-28-4
M. Wt: 181.191
InChI Key: DULIJHQJFIYSMX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate (CAS 1669439-28-4) is a high-purity chemical compound with the molecular formula C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . It is supplied for research applications and is not intended for human or veterinary use. This compound is of significant interest in medicinal chemistry, particularly in the development of new therapies for Type 2 Diabetes Mellitus . Research indicates that derivatives based on the 6-methylpyridin-2-yl scaffold can function as potent glucokinase activators (GKAs) . Glucokinase is a key regulatory enzyme in glucose metabolism, and its activation is a promising therapeutic strategy for lowering blood glucose levels . Such compounds have demonstrated strong activation potential in vitro, with some showing low cytotoxicity and an excellent safety profile in preclinical models, making them valuable candidates for further pharmacological study . The structural motif of this compound also aligns with scaffolds explored in other areas, such as the development of positive allosteric modulators for cognitive impairment, highlighting its versatility in drug discovery . As a building block, it offers researchers a versatile intermediate for synthesizing more complex molecules. This product is characterized by its SMILES notation, COC(=O)C(O)c1cccc(C)n1, ensuring precise identification for your experimental work .

Properties

IUPAC Name

methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-3-5-7(10-6)8(11)9(12)13-2/h3-5,8,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULIJHQJFIYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 2-hydroxy-6-methylpyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-methylpyridine derivatives.

    Reduction: Formation of 2-hydroxy-2-(6-methylpyridin-2-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate is being investigated for its therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, offering potential treatment avenues for conditions like inflammation and pigmentation disorders .

Chemical Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with desired biological activities.

Material Science

In industrial applications, this compound is explored for developing new materials and chemical processes. Its reactivity can be harnessed to create polymers or other materials with specific properties .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits significant antimicrobial properties, making it a candidate for further development in pharmaceutical formulations targeting resistant bacterial strains .

Case Study: Anti-inflammatory Effects

Research focusing on the anti-inflammatory potential of this compound showed promising results in animal models of inflammation. The compound demonstrated a reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pyridine ring, ester groups, or additional functional groups. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Purity/Storage Application
Methyl 2-(6-methylpyridin-2-yl)acetate 58532-56-2 C₉H₁₁NO₂ 6-methylpyridin-2-yl, methyl ester N/A Pharmaceutical intermediate
Ethyl 2-(6-methylpyridin-2-yl)acetate 5552-83-0 C₁₀H₁₃NO₂ 6-methylpyridin-2-yl, ethyl ester Similarity: 0.86 Research chemical
Methyl 2-(6-chloropyridin-2-yl)acetate 161807-18-7 C₈H₈ClNO₂ 6-chloropyridin-2-yl, methyl ester 95% purity, refrigeration Medical intermediate
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate 1393566-89-6 C₁₀H₁₂FNO₂ 5-fluoro-6-methylpyridin-2-yl, ethyl ester N/A Specialty chemical
Methyl 2-[(6-methylpyridin-2-yl)amino]acetate CID 54594017 C₉H₁₂N₂O₂ 6-methylpyridin-2-yl, amino group N/A Structural studies

Key Observations:

  • Substituent Effects: The 6-methyl group enhances lipophilicity compared to unsubstituted pyridines.
  • Ester Group Variations: Ethyl esters (e.g., 5552-83-0) exhibit slightly higher molecular weight and altered hydrolysis kinetics compared to methyl esters .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Methyl esters (e.g., 58532-56-2) generally exhibit lower water solubility than their carboxylic acid counterparts but higher than ethyl esters due to shorter alkyl chains .
  • Stability: Chloro-substituted derivatives (e.g., 161807-18-7) demonstrate greater stability under acidic conditions compared to hydroxy or amino analogs, making them preferred in synthetic pathways requiring harsh conditions .

Biological Activity

Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a hydroxyl group and a pyridine ring, which are critical for its biological activity. The presence of the methyl group on the pyridine enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, a study analyzed various alkaloids, revealing that modifications on the pyridine ring could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged notably, indicating varying levels of effectiveness depending on the specific structure and substituents present .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Target Organism
Compound A0.0048Bacillus mycoides
Compound B0.0195Escherichia coli
Compound C0.039Candida albicans

Anticancer Activity

The anticancer potential of this compound has been explored in various models. A study focused on chromenopyridine derivatives indicated that certain modifications could inhibit cell proliferation in breast cancer cell lines, suggesting a promising profile for further development . The mechanism appears to involve inducing apoptosis and disrupting microtubule dynamics.

Case Study: Anticancer Efficacy

In a cell line study, derivatives similar to this compound were shown to:

  • Inhibit cell proliferation at low micromolar concentrations.
  • Induce cell cycle arrest.
  • Promote apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring have been shown to significantly affect both antimicrobial and anticancer activities. For example, electron-donating groups tend to enhance antibacterial potency, while specific substitutions can improve anticancer efficacy by modulating cellular uptake and bioavailability .

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-donatingIncreased antibacterial activity
Hydroxyl groupEnhanced anticancer effects
Methyl groupImproved membrane permeability

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-2-(6-methylpyridin-2-yl)acetate, and how can its enantiomeric purity be validated?

Answer: The compound is synthesized via nucleophilic substitution and hydroxydeboronation, as demonstrated in large-scale heterocyclic acetic acid derivative preparations . Key steps include:

  • Stereochemical control : Use of chiral columns (e.g., Chiralpak IA, Cyclohexyl-β) for enantiomer separation via GC or HPLC .
  • Purity validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular structure and enantiomeric excess (e.g., [α]D26 measurements) .

Q. What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

Answer:

  • Structural elucidation : NMR (¹H/¹³C) identifies functional groups (e.g., methyl ester, pyridinyl ring), while IR confirms hydroxyl and carbonyl stretches .
  • Physicochemical data : Melting point, refractive index, and Rf values (polar solvents) are reported for batch consistency . HRMS provides exact mass verification (e.g., molecular formula C₉H₁₁NO₂, MW 165.19) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Chemically resistant gloves (inspected pre-use) and full-body suits to prevent skin contact .
  • Waste disposal : Contaminated gloves/materials must follow hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of synthetic intermediates?

Answer:

  • Chiral chromatography : CP-Chirasil-Dex CB columns differentiate diastereomers via retention time (tR) disparities in GC .
  • X-ray crystallography : For ambiguous cases, single-crystal analysis (e.g., as in ethyl pyrrolizine derivatives) provides definitive stereochemical proof .

Q. What strategies optimize reaction yields in large-scale syntheses of pyridinyl acetate derivatives?

Answer:

  • Boronate intermediates : Hydroxydeboronation improves scalability and reduces byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while temperature control minimizes ester hydrolysis .

Q. How do researchers address discrepancies between theoretical and observed spectroscopic data?

Answer:

  • Cross-validation : Compare experimental NMR/IR with computational predictions (e.g., DFT simulations) .
  • Impurity profiling : LC-MS identifies side products (e.g., methyl ester hydrolysis derivatives) that may skew data .

Q. What methodologies are employed to study the compound’s reactivity in complex organic syntheses?

Answer:

  • Functional group compatibility : Assess stability under varying pH and redox conditions (e.g., ester group susceptibility to hydrolysis) .
  • Coupling reactions : Use as a building block in multicomponent reactions (e.g., with oxetan-3-yl or cyclobutyl groups) .

Q. How can environmental and health hazards be mitigated during experimental workflows?

Answer:

  • Ventilation : Local exhaust systems to prevent inhalation of volatile byproducts .
  • Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge due to potential ecotoxicity .

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